molecular formula C24H21F3N2O4 B4638288 N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide

N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B4638288
M. Wt: 458.4 g/mol
InChI Key: YXOHBHPGZKHRIE-ZHZULCJRSA-N
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Description

N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound that features a variety of functional groups, including a dimethylamino group, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the enone moiety: This can be accomplished through aldol condensation reactions.

    Coupling with the benzamide derivative: This step typically involves amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide can undergo a variety of chemical reactions, including:

    Oxidation: The furan ring and the enone moiety can be oxidized under appropriate conditions.

    Reduction: The enone moiety can be reduced to the corresponding alcohol or alkane.

    Substitution: The trifluoromethyl group and the dimethylamino group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can lead to the formation of diketones, while reduction of the enone moiety can yield alcohols or alkanes.

Scientific Research Applications

N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with multiple functional groups.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide depends on its specific application. In medicinal chemistry, for example, this compound may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide: This compound is unique due to the presence of the trifluoromethyl group and the furan ring, which are not commonly found together in other compounds.

    Other Benzamide Derivatives: These compounds may have similar structural features but lack the trifluoromethyl group or the furan ring, making them less versatile in certain applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which gives it a wide range of potential applications in various fields. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-[(Z)-3-(dimethylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O4/c1-29(2)23(31)20(28-22(30)15-7-9-18(32-3)10-8-15)14-19-11-12-21(33-19)16-5-4-6-17(13-16)24(25,26)27/h4-14H,1-3H3,(H,28,30)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOHBHPGZKHRIE-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide
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N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide
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N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide
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N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide
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N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[(1Z)-3-(dimethylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide

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